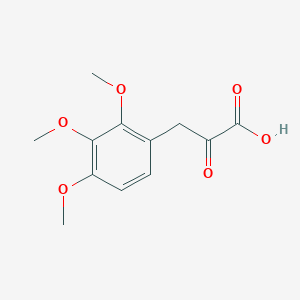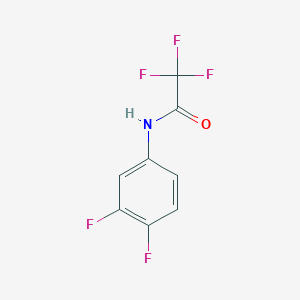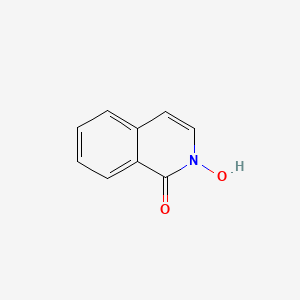
1-Hydroxyisoquinoline 2-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyisoquinolin-1(2H)-one is a heterocyclic compound that belongs to the isoquinoline family It is characterized by a hydroxyl group attached to the second position of the isoquinoline ring
准备方法
Synthetic Routes and Reaction Conditions
2-Hydroxyisoquinolin-1(2H)-one can be synthesized through several methods. One common approach involves the cyclization of ortho-aminobenzamides with glyoxylic acid under acidic conditions. Another method includes the oxidation of isoquinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyisoquinolin-1(2H)-one often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts like palladium or platinum can facilitate the cyclization reactions, making the process more scalable for large-scale production.
化学反应分析
Types of Reactions
2-Hydroxyisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, nitro groups, alkyl groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroisoquinolin-1(2H)-one.
Substitution: Halogenated, nitrated, and alkylated isoquinoline derivatives.
科学研究应用
2-Hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in disease pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-Hydroxyisoquinolin-1(2H)-one involves its interaction with various molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of kinases, preventing their activity and thereby modulating signaling pathways involved in cell proliferation and survival. The hydroxyl group plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Isoquinoline: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Quinoline: Similar structure but with a nitrogen atom at a different position, leading to different chemical properties.
2-Hydroxyquinoline: Similar to 2-Hydroxyisoquinolin-1(2H)-one but with a different ring structure.
Uniqueness
2-Hydroxyisoquinolin-1(2H)-one is unique due to its specific ring structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
21201-50-3 |
|---|---|
分子式 |
C9H7NO2 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
2-hydroxyisoquinolin-1-one |
InChI |
InChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H |
InChI 键 |
FPDYOSFKYCMRME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


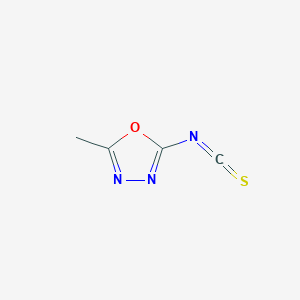
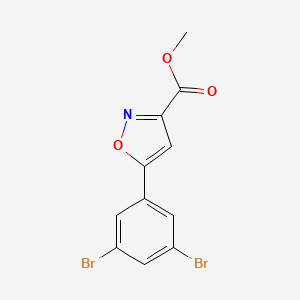
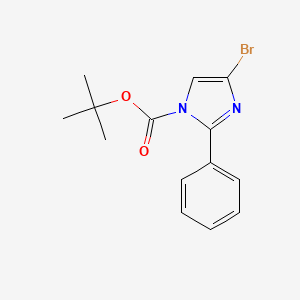

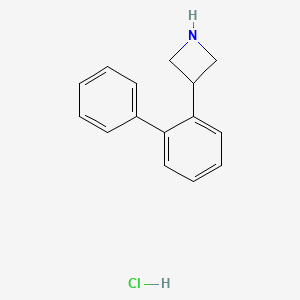

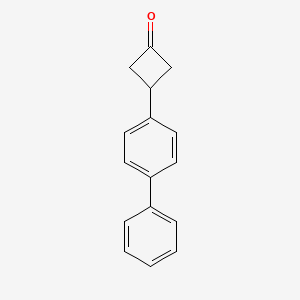
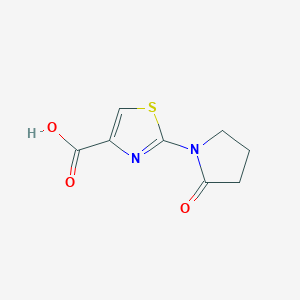
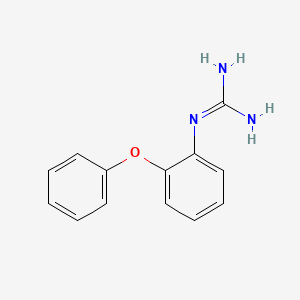
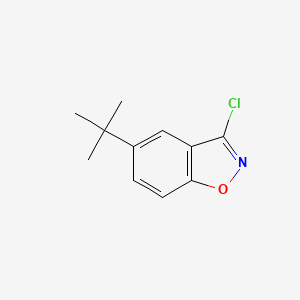
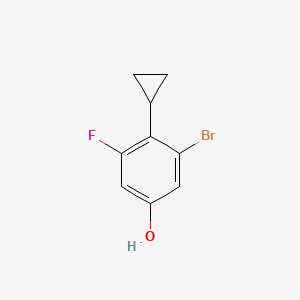
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
